![molecular formula C15H12BrN3O5S3 B2806172 (Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-81-8](/img/structure/B2806172.png)
(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H12BrN3O5S3 and its molecular weight is 490.36. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anti-Inflammatory Agents : The compound’s structural features suggest potential anti-inflammatory activity. Researchers could explore its effects on inflammatory pathways and evaluate its therapeutic potential .
- Antitumor Properties : Investigating the compound’s impact on cancer cells could lead to the development of novel antitumor agents. Its benzothiazole moiety may play a crucial role in inhibiting tumor growth .
- Semiconductors : The thiophene and benzothiazole components make this compound interesting for organic electronics. Researchers might explore its use as a semiconductor material in organic field-effect transistors (OFETs) or solar cells .
- Photovoltaics : By modifying the compound’s structure, it could be incorporated into organic photovoltaic devices to enhance light absorption and charge transport .
- Catalysts : The presence of sulfur and bromine atoms suggests potential catalytic applications. Researchers could investigate its catalytic activity in various reactions, such as C–C bond formation or oxidation processes .
- Enzyme Inhibitors : The compound’s unique structure may allow it to interact with enzymes. Researchers could explore its inhibitory effects on specific enzymes involved in disease pathways or metabolic processes .
- Radiochemistry : Derivatization of this compound could lead to radiolabeled probes for positron emission tomography (PET) imaging. For instance, incorporating fluorine-18 could yield a PET tracer for specific biological targets .
- Pesticides : The compound’s heterocyclic scaffold could inspire the design of novel pesticides. Researchers might investigate its insecticidal or fungicidal properties .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Environmental Chemistry and Catalysis
Bioorganic Chemistry and Enzyme Inhibition
Pharmaceutical Probes and Imaging Agents
Agrochemicals and Pest Control
properties
IUPAC Name |
methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O5S3/c1-24-13(20)7-19-9-3-2-8(27(17,22)23)6-11(9)26-15(19)18-14(21)10-4-5-12(16)25-10/h2-6H,7H2,1H3,(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPPPFRQGYZPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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